molecular formula C23H16FN5O2 B10915873 6-(4-fluorophenyl)-3-methyl-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-fluorophenyl)-3-methyl-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10915873
M. Wt: 413.4 g/mol
InChI Key: UWILOAPPMSGHJZ-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-methyl-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolyl group, and a carboxamide group

Preparation Methods

The synthesis of 6-(4-fluorophenyl)-3-methyl-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the oxazolo[5,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorinated reagents and catalysts to ensure the selective incorporation of the fluorophenyl moiety.

    Attachment of the pyrazolyl group: This can be done through a series of coupling reactions, often utilizing pyrazole derivatives and suitable coupling agents.

    Formation of the carboxamide group: This final step typically involves the reaction of the intermediate compound with an amine derivative under appropriate conditions to form the carboxamide group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

6-(4-fluorophenyl)-3-methyl-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl and pyrazolyl groups, using reagents such as halogens or nucleophiles.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include catalysts like palladium, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-fluorophenyl)-3-methyl-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent cellular responses. Detailed studies are conducted to elucidate the exact molecular pathways and targets involved.

Comparison with Similar Compounds

Similar compounds to 6-(4-fluorophenyl)-3-methyl-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide include other oxazolo[5,4-b]pyridine derivatives and fluorophenyl-pyrazole compounds. These compounds share structural similarities but may differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Some similar compounds include:

Properties

Molecular Formula

C23H16FN5O2

Molecular Weight

413.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-(4-pyrazol-1-ylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H16FN5O2/c1-14-21-19(13-20(27-23(21)31-28-14)15-3-5-16(24)6-4-15)22(30)26-17-7-9-18(10-8-17)29-12-2-11-25-29/h2-13H,1H3,(H,26,30)

InChI Key

UWILOAPPMSGHJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)N5C=CC=N5

Origin of Product

United States

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